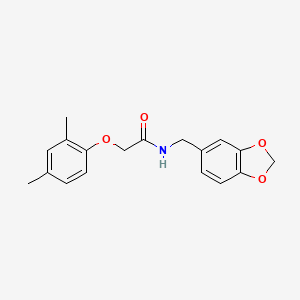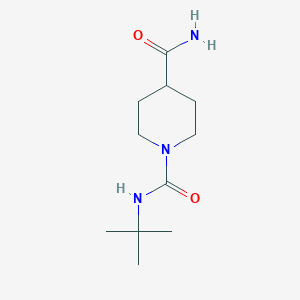
N'-acetyl-2-(4-methoxyphenyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-2-(4-methoxyphenyl)acetohydrazide, also known as NM-2, is a hydrazide derivative used in scientific research for its potential therapeutic properties. It is a small molecule that has shown promise in various studies due to its ability to interact with multiple biological targets.
Mécanisme D'action
N'-acetyl-2-(4-methoxyphenyl)acetohydrazide exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes such as matrix metalloproteinases and histone deacetylases, which play a role in cancer progression and neurodegeneration. Additionally, N'-acetyl-2-(4-methoxyphenyl)acetohydrazide has been found to modulate various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects
N'-acetyl-2-(4-methoxyphenyl)acetohydrazide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes, indicating its potential as an antioxidant. Furthermore, N'-acetyl-2-(4-methoxyphenyl)acetohydrazide has been shown to modulate the levels of various neurotransmitters in the brain, suggesting its potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-acetyl-2-(4-methoxyphenyl)acetohydrazide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, N'-acetyl-2-(4-methoxyphenyl)acetohydrazide has shown promise in various studies, indicating its potential as a therapeutic agent. However, one limitation of using N'-acetyl-2-(4-methoxyphenyl)acetohydrazide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on N'-acetyl-2-(4-methoxyphenyl)acetohydrazide. One potential direction is to investigate its potential as a therapeutic agent for other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanisms of action of N'-acetyl-2-(4-methoxyphenyl)acetohydrazide and to optimize its pharmacokinetic properties. Finally, the development of more efficient synthesis methods for N'-acetyl-2-(4-methoxyphenyl)acetohydrazide may facilitate its use in larger-scale studies.
Méthodes De Synthèse
The synthesis of N'-acetyl-2-(4-methoxyphenyl)acetohydrazide involves the reaction of 4-methoxybenzohydrazide with acetic anhydride in the presence of a catalyst such as pyridine. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N'-acetyl-2-(4-methoxyphenyl)acetohydrazide has been studied extensively for its potential therapeutic properties, particularly in the fields of cancer and neurodegenerative diseases. It has been shown to have anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N'-acetyl-2-(4-methoxyphenyl)acetohydrazide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N'-acetyl-2-(4-methoxyphenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(14)12-13-11(15)7-9-3-5-10(16-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKRRVQOHBPMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-acetyl-2-(4-methoxyphenyl)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5778875.png)



![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5778904.png)
![5-[(diphenylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5778907.png)

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5778927.png)
![2-[(2,6-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5778935.png)
![2-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5778940.png)



![ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5778973.png)